1,2-Benzoxazol-7-ol

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Procure 1,2-Benzoxazol-7-ol (CAS 55559-31-4) for rational drug design. Its hydroxyl group confers a lower LogP (1.53) than the unsubstituted benzisoxazole core, enabling improved aqueous solubility and H-bond donor capacity for fragment-based screening. Essential reference standard for impurity analysis in benzisoxazole APIs. Strictly for R&D; not for human/animal use. Available in mg to g scales with global shipping.

Molecular Formula C7H5NO2
Molecular Weight 135.12 g/mol
CAS No. 55559-31-4
Cat. No. B1288728
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,2-Benzoxazol-7-ol
CAS55559-31-4
Molecular FormulaC7H5NO2
Molecular Weight135.12 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)ON=C2
InChIInChI=1S/C7H5NO2/c9-6-3-1-2-5-4-8-10-7(5)6/h1-4,9H
InChIKeyIUWKCOMOHIDVRE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,2-Benzoxazol-7-ol (CAS 55559-31-4): Core Chemical Profile and Role as a Benzisoxazole Scaffold


1,2-Benzoxazol-7-ol (also known as Benzo[d]isoxazol-7-ol or 1,2-benzisoxazol-7-ol) is a heterocyclic organic compound with the molecular formula C₇H₅NO₂ and a molecular weight of 135.12 g/mol [1]. It is characterized by a benzene ring fused to a 1,2-oxazole (isoxazole) ring, with a specific hydroxyl substitution at the 7-position [1]. This compound serves as a versatile small-molecule scaffold and a key intermediate in the synthesis of more complex benzisoxazole derivatives with diverse pharmacological activities .

1,2-Benzoxazol-7-ol Differentiation: Why Not All Benzisoxazole Scaffolds Are Interchangeable


In-class substitution within the benzisoxazole family is not a straightforward swap due to the profound impact of substitution patterns on physicochemical and biological properties. The presence and position of a single hydroxyl group, as in 1,2-Benzoxazol-7-ol, can drastically alter a molecule's lipophilicity, hydrogen-bonding capacity, and metabolic stability compared to the unsubstituted core or other regioisomers [1]. These differences directly influence pharmacokinetic behavior, target engagement, and off-target profiles, making the specific choice of a benzisoxazole derivative critical for achieving desired experimental outcomes and for use as a specific reference standard in analytical workflows . The quantitative evidence below underscores these critical distinctions.

Quantitative Differentiation of 1,2-Benzoxazol-7-ol: Key Performance Data vs. Comparators


Lipophilicity Modulation: Quantified LogP Reduction vs. Unsubstituted 1,2-Benzisoxazole

The 7-hydroxy substitution in 1,2-Benzoxazol-7-ol significantly reduces lipophilicity compared to the parent 1,2-benzisoxazole core. This is a critical parameter for drug design, influencing membrane permeability and solubility [1]. The calculated LogP for the target compound is 1.5334 [2], while the calculated LogP for unsubstituted 1,2-benzisoxazole is 1.668 [1]. This difference corresponds to a predicted reduction in lipophilicity by approximately 0.13 LogP units.

Medicinal Chemistry Physicochemical Profiling ADME Prediction

Hydrogen Bond Donor Capacity: Enabling Distinct Interactions vs. Non-Hydroxy Benzisoxazoles

The 7-hydroxyl group provides 1,2-Benzoxazol-7-ol with a hydrogen bond donor (HBD) capability, which is absent in the parent 1,2-benzisoxazole and many other simple derivatives [1]. This functional group can form critical interactions with biological targets, such as hydrogen bonds with protein backbone atoms or water molecules, which are often essential for binding affinity and selectivity [2].

Structural Biology Molecular Recognition Crystallography

Role as a Defined Impurity Standard: Unique Utility in Pharmaceutical QC and Regulatory Submissions

1,2-Benzoxazol-7-ol is specifically categorized and supplied as a benzisoxazole impurity reference standard . In pharmaceutical development, accurate identification and quantification of process-related impurities are mandatory for regulatory submissions (e.g., ANDA, DMF). The availability of a well-characterized, high-purity standard for this specific compound is crucial for method validation and stability studies, distinguishing it from other benzisoxazole analogs that may not be recognized or available as certified reference materials .

Analytical Chemistry Quality Control Regulatory Science

Prioritized Application Scenarios for 1,2-Benzoxazol-7-ol Based on Quantitative Differentiation


Use as a Core Scaffold for Optimizing Lead Lipophilicity in Medicinal Chemistry

Given its quantifiably lower LogP (1.5334) compared to unsubstituted 1,2-benzisoxazole (1.668) [1], researchers can rationally select 1,2-Benzoxazol-7-ol as a starting scaffold to build derivatives with improved aqueous solubility and potentially more favorable ADME properties [2]. This is particularly relevant when moving away from overly lipophilic benzisoxazole-based leads.

As a Hydrogen Bond Donor-Enabled Building Block for Fragment-Based Drug Discovery (FBDD)

The unique H-bond donor capacity of the 7-hydroxyl group, which is absent in many simpler benzisoxazoles [3], makes this compound a valuable fragment for exploring key polar interactions with biological targets. It is a strategic choice for fragment libraries where establishing a specific hydrogen bond is hypothesized to be critical for hit identification and optimization [4].

Procurement as a Certified Reference Standard for Benzisoxazole-Related Impurity Analysis

For pharmaceutical analytical and quality control laboratories, the procurement of 1,2-Benzoxazol-7-ol is driven by its specific designation and supply as a benzisoxazole impurity reference standard . This ensures accurate method development and validation for detecting and quantifying this specific structural impurity in active pharmaceutical ingredients (APIs) or drug products, a requirement for regulatory compliance .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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